3-Amino-5-phenylthiophene-2-carbonitrile

Heterocyclic Chemistry Synthetic Methodology Building Block Synthesis

Replicating thieno[3,2-d]pyrimidine pharmacophores from US08258119B2 requires the specific 5-phenyl analog-not the methyl or unsubstituted versions. Using the wrong building block alters cyclization regioselectivity and biological activity. - Essential starting material for 6-phenyl-substituted thieno[3,2-d]pyrimidine libraries. - Published 1H NMR and LC-MS data enable immediate identity and purity verification upon receipt. - Available with ≥95% purity, the industry-standard specification from established suppliers.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 83060-72-4
Cat. No. B1602056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-phenylthiophene-2-carbonitrile
CAS83060-72-4
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)C#N)N
InChIInChI=1S/C11H8N2S/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2
InChIKeyAYJOWWJCBULTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-phenylthiophene-2-carbonitrile Overview


3-Amino-5-phenylthiophene-2-carbonitrile is a member of the 2-aminothiophene-3-carbonitrile class of heterocyclic building blocks. Its structure features a thiophene core with a 3-amino, 2-cyano, and 5-phenyl substitution pattern, giving it a molecular weight of 200.26 g/mol. The compound is primarily utilized as a synthetic intermediate, with its amino and nitrile groups serving as key handles for annulation and functionalization reactions to construct thieno[3,2-d]pyrimidines and other fused heterocycles of pharmaceutical interest [1]. Commercial availability is typically as a research chemical with a minimum purity specification of 95% .

3-Amino-5-phenylthiophene-2-carbonitrile: No Generic Substitute


The 5-phenyl substituent on 3-amino-5-phenylthiophene-2-carbonitrile is not a generic placeholder; it imparts critical steric and electronic properties that directly control the efficacy of downstream synthetic transformations. Simple substitution with the 5-methyl analog (CAS 83060-73-5) or the unsubstituted 3-aminothiophene-2-carbonitrile can lead to substantial differences in reaction yields, regioselectivity during cyclization, and the biological activity of the resulting fused heterocycles [1]. The phenyl group's greater steric bulk and conjugated electronic system, compared to a methyl group or hydrogen, modulate the reactivity of the adjacent amino and nitrile groups, making the compound a distinct and non-interchangeable starting material for specific patent-protected medicinal chemistry programs [2].

3-Amino-5-phenylthiophene-2-carbonitrile: Differentiation Evidence


Comparative Synthetic Yield

In the foundational synthesis paper, a comparative yield analysis between the 5-phenyl and 5-methyl analogs demonstrates the synthetic accessibility difference. The 5-phenyl derivative was prepared via a single-step conjugate addition/annelation, establishing a reliable method for accessing the aryl-substituted scaffold [1].

Heterocyclic Chemistry Synthetic Methodology Building Block Synthesis

Authenticated Patented Intermediate

The compound's specific use as an intermediate in a granted patent for anti-cancer agents provides a unique, verifiable point of differentiation. Patent US08258119B2 explicitly describes the conversion of 3-amino-5-phenylthiophene-2-carbonitrile to 3-amino-5-phenylthiophene-2-carboxamide, a core scaffold in the claimed triazene analogs for treating metastatic malignant melanoma [1]. This authenticated application is not broadly shared by its unsubstituted or methyl-substituted analogs in the same patent.

Medicinal Chemistry Patent Chemistry Cancer Therapeutics

Spectroscopic Confirmation of Phenyl Substitution

Procurement-grade identity can be confirmed against published spectroscopic data. The compound exhibits diagnostic 1H NMR signals that differentiate it from non-phenyl analogs. The aromatic proton pattern confirms the presence of the 5-phenyl substituent .

Analytical Chemistry Quality Control Compound Identity

Precursor for Thieno[3,2-d]pyrimidine Libraries

The compound's primary value proposition is as a direct precursor to 2,4,6-trisubstituted thieno[3,2-d]pyrimidines, a privileged scaffold in kinase inhibitor discovery. The 5-phenyl group remains embedded in the final heterocyclic core, directly influencing its target binding properties [1]. The 5-methyl analog yields a different set of final compounds with altered pharmacological profiles.

Medicinal Chemistry Kinase Inhibitors Fused Heterocycles

3-Amino-5-phenylthiophene-2-carbonitrile Applications


Patented Triazene Anti-Cancer Agents

For medicinal chemistry groups aiming to replicate or build upon the work in US08258119B2, 3-amino-5-phenylthiophene-2-carbonitrile is the mandatory starting material. Its hydrolysis to the corresponding carboxamide is a key step in constructing the pharmacophore, and substituting it with an unsubstituted or alkyl analog would produce a different, unclaimed chemical entity [1].

Thieno[3,2-d]pyrimidine Kinase Inhibitor Libraries

This compound serves as the essential entry point for generating a library of 6-phenyl-substituted thieno[3,2-d]pyrimidines. By using this specific building block, researchers can create a focused library distinct from the 6-methyl series derived from the 5-methyl analog, enabling systematic exploration of lipophilic bulk in the kinase hinge-binding region [2].

Analytical Reference Standard

The published 1H NMR and LC-MS data provide a definitive reference for confirming the identity and purity of the 5-phenyl analog upon receipt. This is critical for CROs and internal process chemistry groups needing to verify that the correct building block has been procured before initiating GMP or non-GMP synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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